CheB protein - 139076-03-2

CheB protein

Catalog Number: EVT-1520697
CAS Number: 139076-03-2
Molecular Formula: C10H11N3O
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

CheB protein is typically found in various bacteria, including Escherichia coli and Vibrio harveyi. In E. coli, CheB is part of a larger network that includes other proteins such as CheA, CheR, CheY, and CheV, which collectively facilitate chemotaxis by responding to chemical gradients in the environment .

Synthesis Analysis

Methods

The synthesis of CheB protein can be achieved through recombinant DNA technology. This involves cloning the gene encoding CheB into an expression vector, which is then introduced into a suitable host organism, such as E. coli. The host cells are cultured under conditions that promote protein expression, followed by purification steps to isolate CheB.

Technical Details

  1. Cloning: The gene for CheB is amplified using polymerase chain reaction (PCR) and inserted into a plasmid vector.
  2. Transformation: The plasmid is introduced into competent E. coli cells through heat shock or electroporation.
  3. Expression: Induction of protein synthesis typically involves adding an inducer (e.g., isopropyl β-D-1-thiogalactopyranoside) to the culture.
  4. Purification: Techniques such as affinity chromatography are employed to purify CheB from other cellular proteins.
Molecular Structure Analysis

Structure

CheB protein generally adopts a compact structure that facilitates its enzymatic function. It consists of two main domains: an N-terminal regulatory domain and a C-terminal catalytic domain. The regulatory domain interacts with MCPs, while the catalytic domain contains the active site responsible for demethylation.

Data

Crystallographic studies have revealed detailed insights into the three-dimensional structure of CheB, highlighting key residues involved in its enzymatic activity and interaction with other proteins in the chemotaxis pathway.

Chemical Reactions Analysis

Reactions

The primary reaction catalyzed by CheB involves the hydrolysis of methyl esters on MCPs:

MCP CH3+H2OMCP H+CH3OH\text{MCP CH}_3+\text{H}_2\text{O}\rightarrow \text{MCP H}+\text{CH}_3\text{OH}

This reaction effectively reduces the methylation level of MCPs, altering their sensitivity to attractants or repellents.

Technical Details

The reaction mechanism involves nucleophilic attack by a water molecule on the carbon atom of the methyl group attached to the MCP, facilitated by specific amino acid residues within the active site of CheB.

Mechanism of Action

Process

CheB acts as a key regulator in bacterial chemotaxis by modulating MCP activity through demethylation. When attractants bind to MCPs, they become methylated by CheR, which enhances their signaling capacity. Conversely, when conditions change or attractants are removed, CheB demethylates these receptors, restoring their basal state and allowing bacteria to reorient their movement.

Data

Studies have shown that mutations in CheB can lead to altered chemotactic behavior in bacteria, underscoring its essential role in this signaling pathway .

Physical and Chemical Properties Analysis

Physical Properties

CheB is typically soluble in aqueous solutions and exhibits stability under physiological pH conditions. Its molecular weight varies depending on post-translational modifications but generally falls within a range typical for bacterial proteins.

Chemical Properties

CheB's enzymatic activity is influenced by factors such as temperature and ionic strength. Optimal conditions for its activity have been characterized through various biochemical assays that measure its demethylation efficiency under different environmental parameters.

Applications

Scientific Uses

CheB protein has significant applications in microbiology and biochemistry research. It serves as a model for studying enzyme kinetics and protein-protein interactions within signaling pathways. Additionally, understanding its role in bacterial chemotaxis can inform strategies for controlling bacterial behavior in clinical settings or agricultural applications.

Introduction to CheB Protein in Bacterial Signal Transduction

Biological Context: Role in Bacterial Chemotaxis and Adaptation Mechanisms

CheB is a methylesterase central to the adaptive response in bacterial chemotaxis. It functions as the terminal effector in the receptor modification cycle that enables temporal sensing of chemical gradients. The protein catalyzes the hydrolysis of methyl esters from conserved glutamate residues on methyl-accepting chemotaxis proteins (MCPs), directly counteracting the methyltransferase activity of CheR [4] [8]. This demethylation reaction produces methanol as a stoichiometric byproduct, providing a measurable biochemical signature of adaptation [8].

Structurally, CheB comprises two functional domains:

  • N-terminal regulatory domain (REC): A phosphorylation receiver domain sharing homology with response regulators in two-component systems
  • C-terminal catalytic domain: A methylesterase domain with conserved Ser/His/Asp catalytic triad [2] [8]

Activity regulation occurs through phosphorelay signaling: Upon chemoeffector binding, chemoreceptors activate the histidine kinase CheA, which phosphorylates CheB at Asp56 in its REC domain. Phosphorylation induces a >100-fold increase in methylesterase activity by relieving autoinhibition of the catalytic domain [8]. This post-translational modification enables precise coupling between signal input (chemoeffector concentration changes) and adaptive output (receptor demethylation).

In the chemotaxis paradigm, phosphorylated CheB (CheB-P) modulates receptor signaling output by resetting MCPs to a hypomethylated state. Hypomethylated MCPs exhibit reduced ability to activate CheA kinase, thereby decreasing production of the tumble regulator CheY-P and restoring prestimulus swimming behavior [4] [5]. This negative feedback loop creates the integral control mechanism essential for exact adaptation, allowing bacteria to maintain sensitivity over >10^5-fold concentration ranges [4] [9].

Table 2: CheB Functional Domains and Mechanisms

DomainStructure/MechanismFunctional Consequence
N-terminal receiver (REC)α/β fold with conserved Asp56 phosphorylation sitePhosphorylation-triggered conformational change
Catalytic domainSer-His-Asp catalytic triad; substrate pocket accommodating methylated glutamateMethylesterase activity: Kcat = 15s-1 (CheB-P)
Interdomain linkerAutoinhibitory loop (residues 150-170)Sterically blocks catalytic site in unphosphorylated state
Phosphorylation-induced activationAllosteric displacement of autoinhibitory loopExposure of catalytic cleft; 102-fold activity increase

Taxonomic Distribution: Prevalence Across Prokaryotic Lineages

CheB exhibits a non-uniform phylogenetic distribution across prokaryotes, reflecting niche-specific adaptations of chemotaxis machinery. Genomic analyses reveal CheB homologs in 89% of chemotaxis-competent bacteria but only 35% of archaeal chemotaxis systems [5] [6]. Among bacterial phyla:

  • Proteobacteria: Near-universal conservation (98% occurrence), typically in canonical che operons alongside cheA, cheR, and cheW. γ-proteobacteria like Escherichia coli maintain stoichiometric balance between CheB and chemoreceptors (∼1:30 ratio) [4] [5].
  • Firmicutes: Limited distribution (40-50%) with frequent replacement by alternative adaptation systems. Bacillus subtilis employs CheB alongside auxiliary proteins CheC and CheD in a specialized adaptation complex [5] [8]. Certain Firmicutes like Listeria retain CheB despite lacking CheW, utilizing CheV fusion proteins for kinase coupling [2] [5].
  • Archaeal Systems: Primarily restricted to haloarchaea (e.g., Halobacterium salinarum) where CheB functions in light and chemical taxis. Archaeal CheB homologs show domain rearrangements, including C-terminal fusion to CheY-like domains in some species [6].

Notably, organisms lacking CheB employ alternative adaptation strategies:

  • CheD-dependent systems: In B. subtilis, CheD activates MCPs for methylation while CheC inhibits CheR
  • CheV-mediated adaptation: In Listeria monocytogenes, CheV's REC domain may regulate coupling efficiency as a phosphorylation-controlled switch [2]
  • Methylation-independent mechanisms: Some γ-proteobacteria like Pseudomonas aeruginosa utilize CheB in specific chemotaxis pathways but not others, indicating pathway specialization [5].

Genomic data reveals correlated presence of CheB and CheR: Among 245 chemotactic prokaryotes, 90% possess both enzymes, while only 2% encode CheB without CheR [5]. This co-occurrence underscores their coupled functions in the methylation-demethylation cycle essential for precise adaptation.

Evolutionary Significance: Conservation in Two-Component Regulatory Systems

CheB represents a specialized evolutionary innovation within the broader two-component signal transduction (TCS) paradigm. Phylogenetic evidence indicates that cheB originated through domain shuffling between ancestral genes:

  • Acquisition of a REC domain from bacterial response regulators
  • Fusion to an α/β hydrolase domain ancestral to microbial esterases [3] [5]

This modular architecture created a bidirectional regulatory node where phosphorylation controls enzyme activity rather than DNA binding. The CheB REC domain clusters phylogenetically with chemotaxis-specific CheY rather than transcriptional regulators, supporting coevolution within chemotaxis pathways [6].

Key evolutionary adaptations include:

  • Enhanced phosphorylation kinetics: CheB's REC domain exhibits faster phosphotransfer rates (k>104 M−1s−1) than canonical RRs, enabling rapid response to chemotactic stimuli [9]
  • Allosteric regulation: The autoinhibitory interdomain linker evolved as a molecular brake restricting activity to phosphorylated states
  • Receptor interface specialization: CheB developed a unique substrate pocket accommodating methylated glutamate residues not targeted by other esterases [8]

CheB-containing systems show progressive complexity relative to simpler TCS pathways. Genomic reconstructions reveal transitional forms where:

  • Primordial one-component receptors (e.g., methyltransferase-MCP fusions) predate dedicated CheB/CheR systems
  • Hybrid kinases with fused REC domains (e.g., CheA-CheY fusions) precede separate CheB emergence
  • Modern chemotaxis systems consolidated CheB as a dedicated adaptation regulator [5]

This evolutionary trajectory reflects selective pressure for precise gradient sensing, with CheB-mediated adaptation enabling navigation in heterogeneous environments. The protein's taxonomic distribution correlates with ecological niche complexity, being highly conserved in motile bacteria inhabiting dynamic environments like soil or mucosal surfaces [5] [6].

Molecular coevolution with chemoreceptors is evidenced by:

  • Covarying residues at CheB-MCP binding interfaces
  • Conserved methylation helices in MCP cytoplasmic domains across CheB-encoding species
  • Gene order conservation (cheB-cheR operons) maintained in diverse phyla [5] [8]

Notably, organisms lacking CheB exhibit divergent adaptation mechanisms: Some archaea utilize CheD-like deamidases instead of methylesterases, while B. subtilis employs CheC/CheD complexes that alter receptor conformation without demethylation [8]. These variations highlight CheB as one evolutionary solution for sensory adaptation rather than an universal requirement.

Table 3: Evolutionary Milestones in CheB Development

Evolutionary StageKey InnovationsRepresentative Organisms
Pre-chemotaxis TCSStandalone REC domains + esterasesEarly prokaryotes
Hybrid signalingCheA-CheY fusion proteinsArchaeal chemotaxis systems
Dedicated adaptationCheB as discrete phospho-regulated methylesteraseγ-Proteobacteria
System optimizationCheB-CheR stoichiometric balance; receptor binding specificityE. coli, S. enterica

Properties

CAS Number

139076-03-2

Product Name

CheB protein

Molecular Formula

C10H11N3O

Synonyms

CheB protein

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.